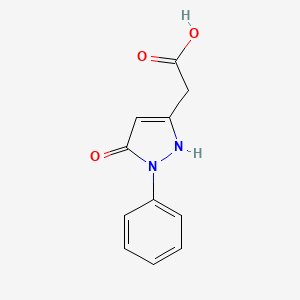
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Übersicht
Beschreibung
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid (HPPA) is a synthetic compound used in scientific research. It is a member of the pyrazole family and is found in various forms, including its free acid and a number of salts. HPPA is a versatile compound with a variety of applications in scientific research, including its use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazoline derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial activity . This includes both antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .
Anticancer Activity
These compounds have also shown promise in anticancer research. Their ability to inhibit the growth of cancer cells can be leveraged in designing novel anticancer therapies .
Antimalarial and Antileishmanial Activity
The antimalarial and antileishmanial activities of pyrazoline derivatives make them potential candidates for treating these parasitic diseases. Molecular simulation studies have supported their effectiveness by demonstrating desirable binding patterns in target sites .
Antidepressant and Anticonvulsant Effects
In the field of neuroscience, these compounds are explored for their antidepressant and anticonvulsant effects, which could lead to new treatments for neurological disorders .
Anti-inflammatory and Anti-hypertensive Effects
The anti-inflammatory properties of pyrazoline derivatives can be applied in treating various inflammatory conditions. Additionally, their anti-hypertensive effects suggest a role in managing blood pressure .
MAO Inhibitors
As MAO inhibitors, these compounds have potential applications in treating certain psychiatric and neurological disorders, including depression and Parkinson’s disease .
Antioxidant Properties
The antioxidant properties of these compounds are beneficial in combating oxidative stress, which is implicated in numerous diseases including aging and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJIEWMMLZJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407035 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
CAS RN |
37959-11-8 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)
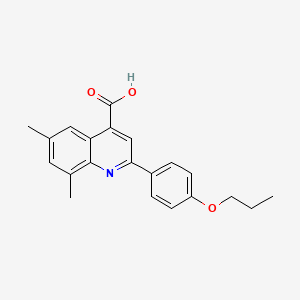
![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)
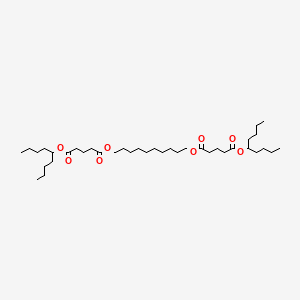
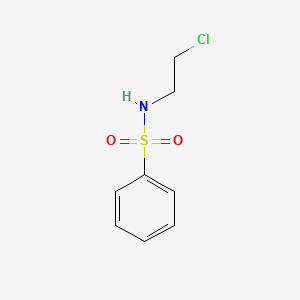
![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)

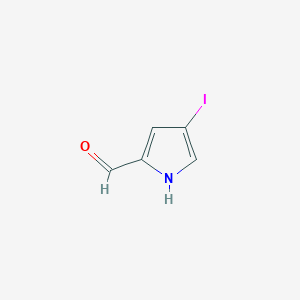
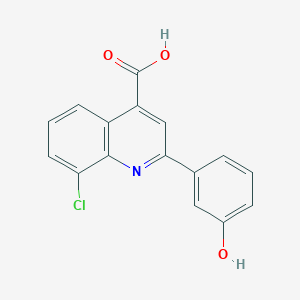
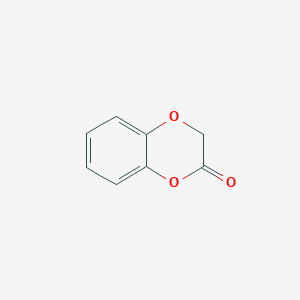

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)
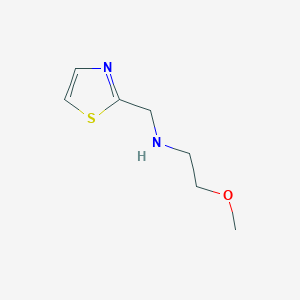
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)